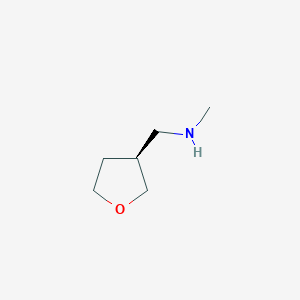
Methyl 5-acetyl-2-((2-fluorobenzyl)oxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-acetyl-2-((2-fluorobenzyl)oxy)benzoate is a chemical compound with the molecular formula C17H15FO4 and a molecular weight of 302.3 g/mol . This compound is known for its unique structure, which includes an acetyl group, a fluorobenzyl group, and a benzoate ester. It is primarily used in research and industrial applications due to its versatile chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-acetyl-2-((2-fluorobenzyl)oxy)benzoate typically involves the esterification of 5-acetyl-2-hydroxybenzoic acid with 2-fluorobenzyl alcohol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-acetyl-2-((2-fluorobenzyl)oxy)benzoate undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines (NH2-) are commonly used.
Major Products Formed
Oxidation: Formation of 5-acetyl-2-((2-fluorobenzyl)oxy)benzoic acid.
Reduction: Formation of 5-acetyl-2-((2-fluorobenzyl)oxy)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 5-acetyl-2-((2-fluorobenzyl)oxy)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methyl 5-acetyl-2-((2-fluorobenzyl)oxy)benzoate involves its interaction with specific molecular targets and pathways. The acetyl group can act as an electrophile, facilitating reactions with nucleophiles. The fluorobenzyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 5-acetyl-2-((2-chlorobenzyl)oxy)benzoate
- Methyl 5-acetyl-2-((2-bromobenzyl)oxy)benzoate
- Methyl 5-acetyl-2-((2-methylbenzyl)oxy)benzoate
Uniqueness
Methyl 5-acetyl-2-((2-fluorobenzyl)oxy)benzoate is unique due to the presence of the fluorine atom in the benzyl group. This fluorine atom can significantly influence the compound’s reactivity, stability, and biological activity compared to its analogs with different substituents .
Propriétés
Formule moléculaire |
C17H15FO4 |
|---|---|
Poids moléculaire |
302.30 g/mol |
Nom IUPAC |
methyl 5-acetyl-2-[(2-fluorophenyl)methoxy]benzoate |
InChI |
InChI=1S/C17H15FO4/c1-11(19)12-7-8-16(14(9-12)17(20)21-2)22-10-13-5-3-4-6-15(13)18/h3-9H,10H2,1-2H3 |
Clé InChI |
RSUQZRRMYYOFLU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2F)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-8A-methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13013777.png)
![N,N-Dimethyl-3-azabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B13013779.png)
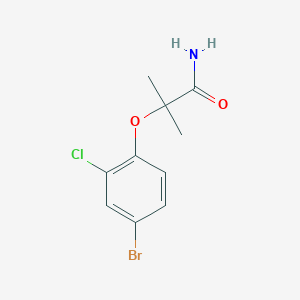
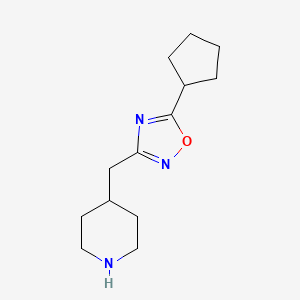
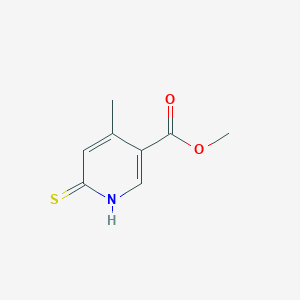
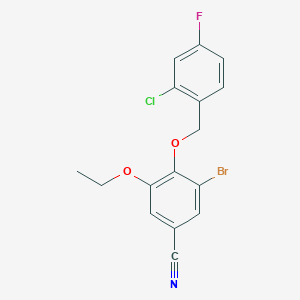

![Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxamide](/img/structure/B13013812.png)
![2-[(Tert-butoxy)carbonyl]-8-fluoro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid](/img/structure/B13013820.png)
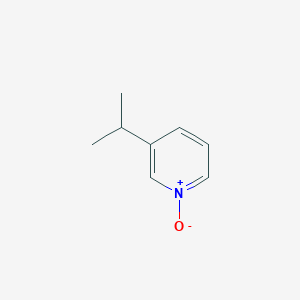
![2-(3-Chlorophenyl)-6-ethyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B13013840.png)
![[5-(Oxolan-2-yl)oxolan-2-yl]methanamine](/img/structure/B13013842.png)
![[(2R)-1-methanesulfonylazetidin-2-yl]methanol](/img/structure/B13013846.png)
